

A Technical Guide to 7-Chloro-1-heptanol for Research Applications

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Compound of Interest

Compound Name: 7-Chloro-1-heptanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of **7-Chloro-1-heptanol**, a bifunctional organic compound with applications in organic synthesis and as an intermediate for pharmaceuticals and other specialty chemicals. This document outlines its chemical properties, synthesis, purification, and analytical characterization, along with a list of commercial suppliers for research purposes.

Introduction to 7-Chloro-1-heptanol

7-Chloro-1-heptanol (CAS No. 55944-70-2) is a linear aliphatic alcohol containing a terminal hydroxyl group and a chlorine atom at the opposing end of its seven-carbon chain.^{[1][2]} This unique structure allows for selective chemical modifications at either functional group, making it a versatile building block in the synthesis of more complex molecules.^[1] Its amphiphilic nature, with a hydrophilic hydroxyl head and a hydrophobic chlorinated tail, also lends it potential applications in material science and the production of surfactants and emulsifiers.^[2]

Commercial Suppliers and Physical Properties

Several chemical suppliers offer **7-Chloro-1-heptanol** for research and development purposes. While specific purity grades and impurity profiles should be obtained directly from the supplier's Certificate of Analysis (CoA), the following companies are notable sources for this chemical:

- BOC Sciences^[3]

- [Benchchem\[1\]](#)
- [Smolecule\[2\]](#)
- [Hangzhou Keying Chem Co., Ltd.\[4\]](#)

A summary of the key physical and chemical properties of **7-Chloro-1-heptanol** is provided in the table below.

Property	Value	Source
CAS Number	55944-70-2	[1] [2] [3]
Molecular Formula	C7H15ClO	[2] [3]
Molecular Weight	150.64 g/mol	[1] [2]
IUPAC Name	7-chloroheptan-1-ol	[2] [5]
SMILES	<chem>C(CCCO)CCCCI</chem>	[2] [3]
InChI Key	DPNLUCKAZIFDLB-UHFFFAOYSA-N	[1] [2] [3]
Density	0.984 g/cm ³	[3]
Water Solubility	≤0.5 g/L	[2]

Synthesis and Purification

The primary synthetic routes to **7-Chloro-1-heptanol** involve the selective chlorination of a C7 precursor. Two common methods are:

- **Chlorination of 1-Heptanol:** This approach utilizes a chlorinating agent, such as thionyl chloride (SOCl₂), to replace the hydroxyl group of 1-heptanol with a chlorine atom.[\[1\]](#)[\[2\]](#) The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[\[2\]](#)
- **Selective Monochlorination of 1,7-Heptanediol:** To avoid the formation of the dichlorinated byproduct, 1,7-dichloroheptane, this method requires careful control of reaction conditions.[\[1\]](#)

A documented procedure involves refluxing 1,7-heptanediol with concentrated hydrochloric acid and toluene.[1][6]

Following synthesis, purification is typically achieved through large-scale techniques such as distillation and crystallization.[2] Distillation separates **7-Chloro-1-heptanol** from byproducts with different boiling points, while crystallization can be effective in removing trace ionic impurities and water, leveraging the compound's low water solubility.[2]

The industrial synthesis of **7-Chloro-1-heptanol** can generate byproducts that require management, including sulfur dioxide and hydrogen chloride when thionyl chloride is used.[2]

Analytical Characterization

To confirm the structure and purity of **7-Chloro-1-heptanol**, a combination of spectroscopic techniques is employed.[1] These methods provide a comprehensive analytical profile of the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR are used for structural elucidation.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and identify any volatile impurities.
- Fourier Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy helps to confirm the presence of key functional groups, such as the hydroxyl (-OH) group.

Publicly available spectral data can be found in databases such as the NIST WebBook and PubChem.[5][7]

Applications in Research and Development

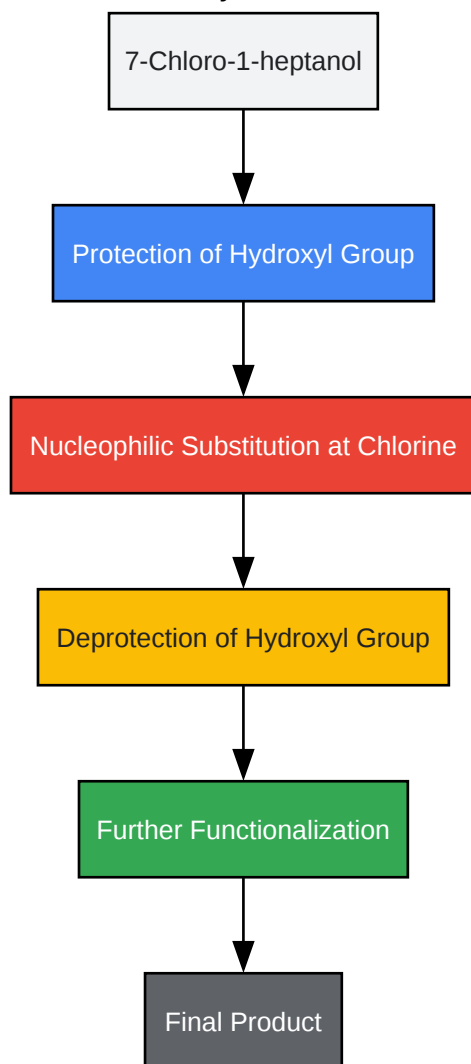
7-Chloro-1-heptanol serves as a valuable intermediate in the synthesis of various molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its dual reactivity allows for its incorporation into a diverse array of molecular architectures.[1] For instance, it can be a building block for certain antidepressant active pharmaceutical ingredients (APIs).[1]

While specific, detailed experimental protocols are proprietary and not publicly available, the general chemical reactivity of **7-Chloro-1-heptanol** is well-understood. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, while the chlorine atom is susceptible to nucleophilic substitution reactions.^{[1][2]}

One documented synthetic application is its use in the preparation of 2H-Pyran, 2-((7-chloroheptyl)oxy)tetrahydro-, which has potential applications in pharmaceuticals and agricultural chemicals.^[1] This is achieved through the reaction of **7-Chloro-1-heptanol** with 2,3-dihydro-4H-pyran.^[1]

Below is a generalized workflow for the utilization of **7-Chloro-1-heptanol** in a multi-step synthesis.

Generalized Synthetic Workflow



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Caption: Generalized workflow for the synthetic use of **7-Chloro-1-heptanol**.

No specific signaling pathways directly involving **7-Chloro-1-heptanol** have been identified in the public domain. Its primary role in research appears to be as a synthetic building block rather than a biologically active molecule that directly interacts with signaling cascades.

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